

Unveiling the Structure of Anhydrous Copper(II) Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Copperoxalate

Cat. No.: B15599428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous copper(II) oxalate (CuC_2O_4), a compound of interest in materials science and coordination chemistry. This document synthesizes crystallographic data, experimental protocols, and key structural features to serve as a comprehensive resource for researchers.

Crystallographic and Physical Properties

Anhydrous copper(II) oxalate crystallizes in a monoclinic system, a key structural detail for understanding its physical and chemical behavior. The fundamental crystallographic and physical data are summarized in the table below.

Property	Value
Chemical Formula	CuC_2O_4
Crystal System	Monoclinic
Space Group	$\text{P}2_1/\text{c}$ (No. 14)
Unit Cell Parameters	$a = 5.9598(1) \text{ \AA}$ $b = 5.6089(1) \text{ \AA}$ $c = 5.1138(1) \text{ \AA}$ $\beta = 115.320(1)^\circ$
Magnetic Properties	Paramagnetic, with no signs of magnetic ordering down to 2 K. [1]

Synthesis and Experimental Protocols

The synthesis of anhydrous copper(II) oxalate is primarily achieved through a precipitation reaction. Below are detailed experimental protocols for its synthesis and structural characterization.

Synthesis of Anhydrous Copper(II) Oxalate

This protocol is based on the precipitation method described in the literature.[\[1\]](#)[\[2\]](#)

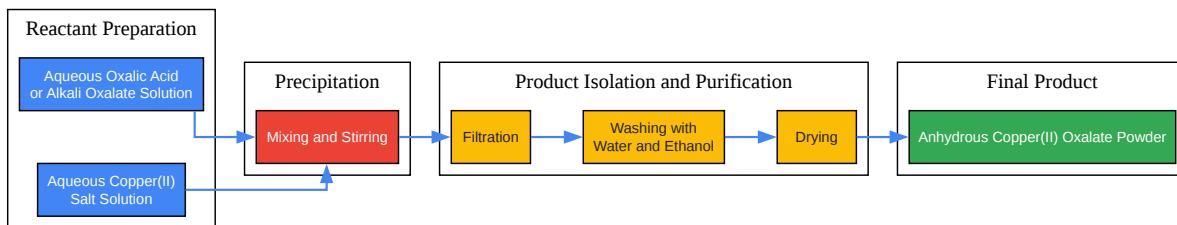
Materials:

- A soluble copper(II) salt (e.g., copper(II) sulfate pentahydrate, $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Oxalic acid ($\text{H}_2\text{C}_2\text{O}_4$) or an alkali metal oxalate (e.g., potassium oxalate, $\text{K}_2\text{C}_2\text{O}_4$)
- Deionized water
- Ethanol

Procedure:

- Prepare an aqueous solution of a copper(II) salt.
- Prepare a separate aqueous solution of oxalic acid or an alkali metal oxalate.
- Slowly add the copper(II) salt solution to the oxalate solution with constant stirring. A fine, blue precipitate of copper(II) oxalate will form immediately.
- Continue stirring the mixture for a period to ensure complete precipitation.
- Isolate the precipitate by filtration using a sintered glass crucible.
- Wash the precipitate with deionized water to remove any unreacted salts, followed by a wash with ethanol to aid in drying.
- Dry the resulting powder at room temperature.

Logical Flow of Synthesis:



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for anhydrous copper(II) oxalate.

Structural Characterization by Diffraction Methods

The crystal structure of anhydrous copper(II) oxalate was determined using a combination of synchrotron X-ray powder diffraction (SXRPD) and neutron powder diffraction (NPD).

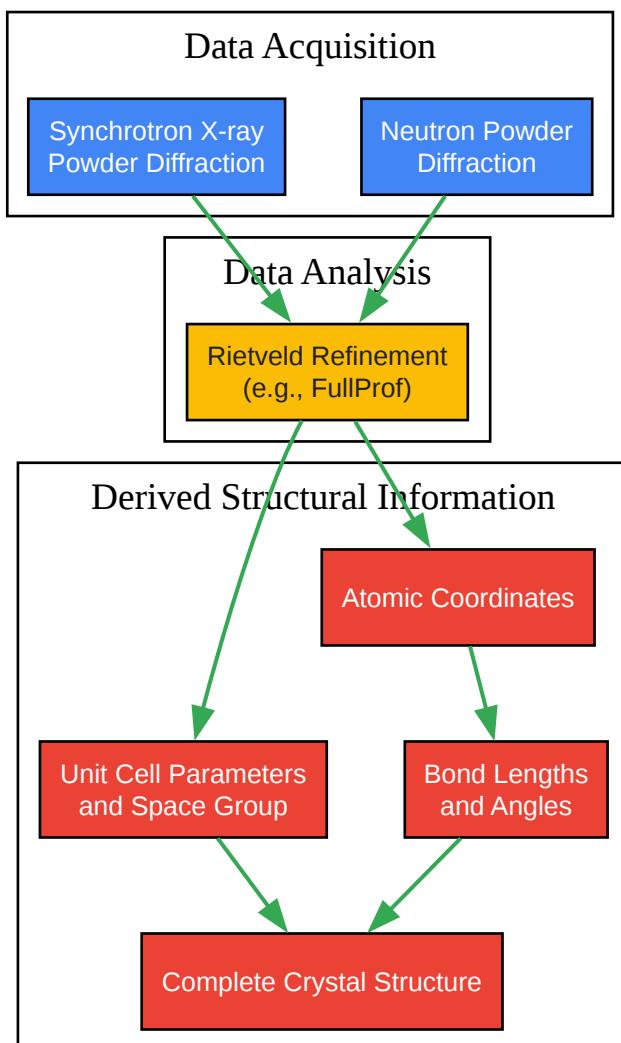
Synchrotron X-ray Powder Diffraction (SXRPD):

- Instrument: High-resolution powder diffractometer.
- Radiation: Monochromatic synchrotron X-rays with wavelengths such as 1.0981 Å and 0.50483(1) Å.^[1]
- Sample Preparation: The finely ground powder of anhydrous copper(II) oxalate is loaded into a capillary.
- Data Collection: Diffraction patterns are collected at ambient temperature over a specified 2θ range.
- Data Analysis: The diffraction data is analyzed using software such as the FullProf Suite for Rietveld refinement to determine the unit cell parameters and space group.

Neutron Powder Diffraction (NPD):

- Instrument: High-flux neutron diffractometer.
- Radiation: A monochromatic neutron beam with a wavelength of approximately $1.5949(1)$ Å.
[\[1\]](#)
- Sample Preparation: The sample is contained in a suitable holder, such as a vanadium can.
- Data Collection: Diffraction data is collected at low temperatures (e.g., 5 K) to minimize thermal vibrations and improve data quality.
- Data Analysis: The neutron diffraction data is crucial for accurately locating the positions of the lighter atoms (carbon and oxygen) in the crystal structure. The data is refined using the Rietveld method to determine the precise atomic coordinates.

Relationship between Diffraction Techniques and Structural Information:



[Click to download full resolution via product page](#)

Caption: Workflow for crystal structure determination.

Structural Details and Analysis

The crystal structure of anhydrous copper(II) oxalate consists of a network of copper(II) ions coordinated by oxalate anions. The refinement of diffraction data reveals a structure with a random stacking of CuC_2O_4 micro-crystallites.^[1]

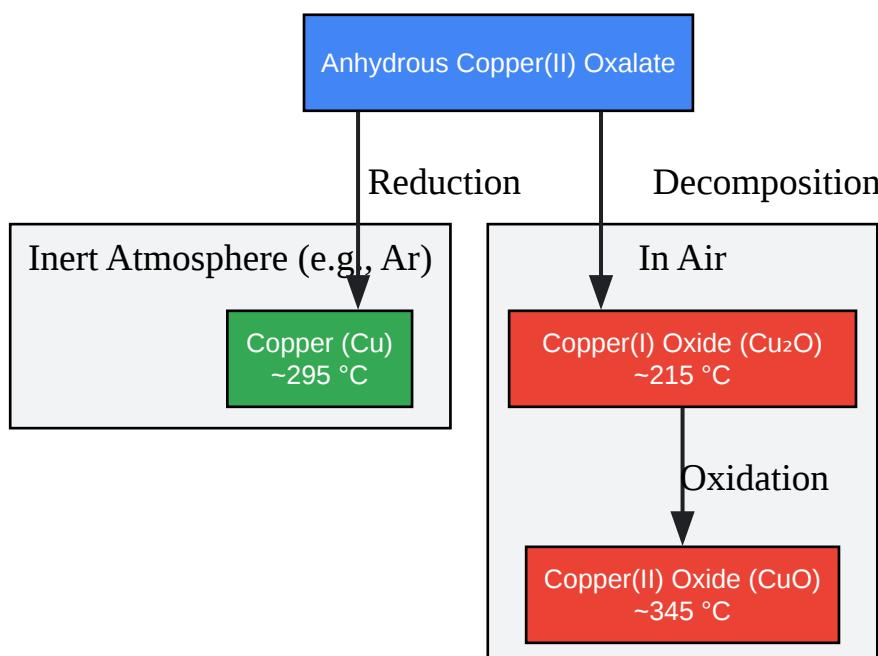
Note: A detailed table of atomic coordinates, bond lengths, and bond angles would be presented here based on the full analysis of the crystallographic data from the primary literature.

Thermal Decomposition

Thermogravimetric analysis (TGA) has shown that the decomposition pathway of copper(II) oxalate is dependent on the atmosphere.[1]

- In an inert atmosphere (e.g., Argon): It reduces to pure copper at approximately 295 °C.[1]
- In air: It first converts to copper(I) oxide (Cu₂O) at around 215 °C and subsequently oxidizes to copper(II) oxide (CuO) at approximately 345 °C.[1]

Thermal Decomposition Pathways:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The crystal structure of paramagnetic copper(II) oxalate (CuC2O4): formation and thermal decomposition of randomly stacked anisotropic nano-sized crystallites - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Copper(II) oxalate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Structure of Anhydrous Copper(II) Oxalate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15599428#crystal-structure-of-anhydrous-copper-ii-oxalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com